molecular formula C7H12O2 B2944198 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol CAS No. 15574-03-5

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol

Cat. No.: B2944198
CAS No.: 15574-03-5
M. Wt: 128.171
InChI Key: WJCFQZRFPIAJNA-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-1-ylmethanol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-7-3-1-6(9-7)2-4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCFQZRFPIAJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Development and Chemical Significance of 7 Oxabicyclo 2.2.1 Heptane Core Structures in Organic Synthesis Research

The 7-oxabicyclo[2.2.1]heptane skeleton, also known as 1,4-epoxycyclohexane, has a rich history in organic synthesis, primarily owing to its accessible synthesis and the stereochemical control it offers. The most common and efficient method for constructing this bicyclic ether is the Diels-Alder reaction between furan (B31954) and various dienophiles. This [4+2] cycloaddition reaction is highly versatile, allowing for the introduction of a wide range of substituents onto the bicyclic framework.

The significance of the 7-oxabicyclo[2.2.1]heptane core is underscored by its presence in numerous biologically active natural products. For instance, the potent blistering agent cantharidin (B1668268) possesses this rigid scaffold. Beyond natural products, this structural motif has been extensively utilized in medicinal chemistry as a key component in the design of therapeutic agents. Its rigid conformation allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors.

Derivatives of 7-oxabicyclo[2.2.1]heptane have been employed as crucial intermediates in the total synthesis of a diverse array of complex molecules, including sugars, nucleoside analogues, and various carbocyclic compounds. The inherent strain of the bicyclic system can be strategically exploited in ring-opening reactions to generate highly functionalized carbocyclic and heterocyclic structures with well-defined stereochemistry.

Rationale for Investigating 7 Oxabicyclo 2.2.1 Heptan 1 Ylmethanol As a Versatile Synthetic Intermediate

Primary Retrosynthetic Pathways for the 7-Oxabicyclo[2.2.1]heptane Bridged Bicyclic System

The central feature of the target molecule is the 7-oxabicyclo[2.2.1]heptane skeleton, a bridged ether system. Several robust synthetic strategies can be envisioned for its construction.

One of the most common and effective methods is the Diels-Alder reaction . researchgate.net This [4+2] cycloaddition provides a powerful tool for forming the bicyclic system in a single, often highly stereocontrolled, step. The disconnection involves identifying a suitable diene and dienophile. For the 7-oxabicyclo[2.2.1]heptane core, the logical precursors are a furan derivative (the diene) and an alkene (the dienophile). researchgate.netnih.gov The nature of the substituents on these two components directly dictates the functionality of the resulting bicyclic adduct.

Another significant pathway is through intramolecular cyclization . This approach involves disconnecting one of the C-O bonds of the ether bridge. A key strategy is the intramolecular Williamson ether synthesis, which starts from a suitably functionalized cyclohexane (B81311) or cyclopentane (B165970) precursor. This precursor would possess a hydroxyl group and a good leaving group positioned for intramolecular SN2 displacement to form the ether bridge. Other intramolecular cyclizations, such as carboetherification, can also be employed to construct the bridged tetrahydrofuran (B95107) scaffold. acs.org

A third, more modern approach could involve a rhodium-catalyzed intramolecular [3+2] dipolar cycloaddition . This method can generate bridged ring systems by reacting a transient carbonyl ylide with an unactivated alkene within the same molecule, offering a pathway to complex polycyclic systems. nih.gov

Retrosynthetic Strategy Key Reaction Type Precursor Fragments Advantages
Diels-Alder Cycloaddition[4+2] CycloadditionFuran (diene) + Alkene (dienophile)High convergence, stereocontrol, rapid complexity generation. researchgate.netnih.gov
Intramolecular CyclizationWilliamson Ether SynthesisFunctionalized Cyclohexanol (B46403)/CyclopentanolVersatile for various substitution patterns.
Intramolecular CycloadditionCarbonyl Ylide CycloadditionDiazo compound with alkene and carbonyl moietiesAccess to diverse and complex bridged systems. nih.gov

Strategic Considerations for the Regioselective and Stereoselective Introduction of the 1-Hydroxymethyl Moiety

The placement of the hydroxymethyl group at the C-1 bridgehead position introduces specific challenges that must be addressed during synthetic planning.

Regioselectivity: In a Diels-Alder approach, the dienophile must be chosen carefully to ensure the eventual hydroxymethyl group is located at the bridgehead. Using an unsymmetrically substituted dienophile can lead to a mixture of regioisomers. For instance, reacting furan with a simple monosubstituted alkene would yield both 1- and 2-substituted products. To achieve the desired 1-substitution, a dienophile with specific directing groups or a precursor that can be selectively functionalized post-cycloaddition is necessary. An alternative is to use a substituted furan, such as 2-methylfuran, which can influence the regioselectivity of the cycloaddition. nih.gov

Stereoselectivity: The Diels-Alder reaction is known for its high degree of stereospecificity. The reaction between furan and many dienophiles, such as maleimides, proceeds with a strong preference for the endo product. nih.gov This stereochemical control is crucial as it defines the relative orientation of substituents on the newly formed ring. For the target molecule, while the hydroxymethyl group is on a bridgehead and thus its stereochemistry is fixed relative to the bridge, the stereochemistry of other potential substituents on the ring would be dictated by the endo/exo selectivity of the cycloaddition. Subsequent hydrogenation of the double bond formed in the initial adduct typically occurs from the less sterically hindered exo face, leading to a defined stereochemistry in the saturated system.

Identification of Key Precursor Structures and Available Synthetic Building Blocks

Based on the primary retrosynthetic pathways, several key precursors and commercially available building blocks can be identified.

For a Diels-Alder approach , the most fundamental building blocks are furan and a suitable dienophile. To install the 1-hydroxymethyl group, a dienophile that already contains a protected hydroxymethyl group or a functional group that can be readily converted to it (e.g., an ester, carboxylic acid) is ideal.

For an intramolecular cyclization route, a key precursor would be a substituted cyclohexene (B86901) derivative. For example, epoxidation of cyclohexene followed by ring-opening could generate a trans-disubstituted cyclohexane, which could then be further elaborated to set up the intramolecular etherification.

The following table outlines potential precursors for the synthesis of the 7-oxabicyclo[2.2.1]heptane core.

Synthetic Pathway Key Precursor Type Examples of Commercially Available Building Blocks
Diels-Alder ReactionFuran DerivativesFuran, 2-Methylfuran, 2,5-Dimethylfuran
Diels-Alder ReactionDienophilesMaleic anhydride (B1165640), Acrylic acid, Methyl acrylate, Acrolein
Intramolecular CyclizationCyclohexane DerivativesCyclohexene oxide, 4-Hydroxycyclohexanecarboxylic acid

The adduct of furan and maleic anhydride is a particularly useful and common intermediate. researchgate.net This solid, crystalline adduct can be readily prepared and subsequently transformed. The anhydride can be reduced to the corresponding diol, and further chemical steps can be employed to selectively functionalize one of the hydroxymethyl groups, ultimately leading to the desired 1-hydroxymethyl substitution pattern.

Diels-Alder Cycloaddition Approaches to 7-Oxanorbornene and 7-Oxabicyclo[2.2.1]heptane Scaffolds

The most prevalent and versatile method for synthesizing the 7-oxabicyclo[2.2.1]heptene (often called 7-oxanorbornene) skeleton is the [4+2] Diels-Alder cycloaddition between a furan derivative (as the diene) and a suitable dienophile. researchgate.net The resulting 7-oxanorbornene can then be hydrogenated to yield the saturated 7-oxabicyclo[2.2.1]heptane scaffold. This approach is highly atom-economical and serves as a cornerstone for accessing a wide array of substituted derivatives. mdpi.comnih.gov

The Diels-Alder reaction of furan with a dienophile, such as maleic anhydride or acrolein, produces the characteristic bicyclic ether structure. zbaqchem.comresearchgate.net The reaction involves a [4+2] cycloaddition to form a six-membered ring. zbaqchem.com However, the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene, which often leads to facile retro-Diels-Alder reactions. mdpi.comrsc.org This reversibility can result in low yields and poor selectivity, posing a significant challenge. mdpi.comresearchgate.net

To overcome these limitations, various reaction parameters can be optimized. The reaction can be influenced by temperature, pressure, and the choice of solvent. mdpi.com For instance, high temperatures often favor the thermodynamically more stable exo adduct, while lower temperatures can favor the kinetically preferred endo adduct. mdpi.com In many cases, particularly with less reactive dienophiles, catalysis by Lewis acids is necessary to promote the reaction and improve selectivity. mdpi.comnih.gov The use of Lewis acids can enhance the dienophile's reactivity and influence the stereochemical outcome of the cycloaddition.

Table 1: General Parameters for Furan-Dienophile Diels-Alder Reactions

Parameter Influence on the Reaction Notes
Temperature Affects the kinetic vs. thermodynamic product ratio. Higher temperatures can promote the retro-Diels-Alder reaction. mdpi.com Low temperatures often favor the endo product, while high temperatures favor the exo product. mdpi.com
Pressure High pressure can be used to increase reaction rates and favor the formation of the cycloadduct. Particularly useful for thermodynamically unfavorable reactions.
Catalysis Lewis acids are commonly used to increase the reactivity of the dienophile and improve selectivity. mdpi.com Can also influence the endo/exo selectivity.

| Solvent | The choice of solvent can affect reaction rates and, in some cases, selectivity. | Aqueous conditions or solvent-free reactions have been explored for "green" chemistry applications. researchgate.net |

Achieving stereochemical control is crucial in the synthesis of complex molecules. In furan-Dienophile cycloadditions, two main stereochemical aspects are considered: diastereoselectivity (endo vs. exo) and enantioselectivity.

Diastereoselectivity: The reaction between furan and a substituted dienophile can yield two diastereomeric products: the endo and exo adducts. Generally, the endo isomer is the kinetically favored product, forming faster at lower temperatures. mdpi.com Conversely, the exo isomer is typically more stable thermodynamically and is favored under conditions that allow for equilibrium, such as higher temperatures, due to the reversibility of the reaction. mdpi.com The distribution of diastereomers is influenced by the energy difference between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.comnih.gov Lewis acid catalysis is a common strategy to enhance diastereoselectivity.

Enantioselectivity: Since furan derivatives can have two different π-faces, their reaction with dienophiles typically produces a racemic mixture of enantiomers. researchgate.net To achieve enantioselectivity, chiral control elements are required. Several strategies have been developed:

Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can direct the furan to approach from a specific face, leading to the formation of a single diastereomer which can then be cleaved to yield an enantiomerically enriched product. An intramolecular Diels-Alder strategy using (R)-phenylglycinol as a chiral auxiliary has been successfully employed. rsc.org

Chiral Catalysts: The use of chiral Lewis acid catalysts can create a chiral environment around the reactants, promoting the formation of one enantiomer over the other.

Enzymatic Kinetic Resolution: This method can be used to separate enantiomers after the cycloaddition. For example, a racemic mixture of a 7-oxanorbornene ester was successfully resolved using an enzymatic approach, providing a practical method for producing a single enantiomer on a large scale. kiesslinglab.com

The electronic properties of substituents on both the furan (diene) and the dienophile play a critical role in the reactivity and outcome of the Diels-Alder reaction. rsc.orgresearchgate.net

Substituents on Furan:

Electron-Donating Groups (EDGs): The presence of EDGs (e.g., methyl, methoxy, amino) on the furan ring increases the energy of the HOMO, which generally accelerates the reaction rate with electron-deficient dienophiles (a normal-electron-demand Diels-Alder). rsc.orgnih.gov Strong EDGs can significantly increase reactivity, allowing reactions to proceed at or near room temperature and shifting the reaction from thermodynamic to kinetic control. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., formyl, carboxyl) decrease the energy of the HOMO, deactivating the furan and making the cycloaddition less favorable. rsc.orgnih.gov Furfural, for example, is generally unreactive with common dienophiles unless the electron-withdrawing aldehyde group is modified, for instance, by conversion to an acetal. mdpi.comnih.gov

"Push-Pull" Systems: Furans substituted with both an EDG and an EWG (a "push-pull" pattern) exhibit increased reactivity. This substitution pattern reduces the aromaticity of the furan, enhancing its character as a diene. nih.gov

Table 2: Effect of Furan Substituents on Diels-Alder Reactivity with Maleimide

Furan Substituent Position Effect on Reactivity Reference
Methoxy 2- or 3- Increases reactivity acs.org
Methyl 2- or 3- Increases reactivity acs.org

Substituents on the Dienophile: The reactivity of the dienophile is also crucial. Dienophiles with EWGs are more reactive in normal-electron-demand Diels-Alder reactions with furan. Highly active dienophiles may react under non-catalytic conditions, whereas less active ones often require catalysis. mdpi.com

Intramolecular Cyclization Strategies for the Construction of 7-Oxabicyclo[2.2.1]heptane Systems

While intermolecular Diels-Alder reactions are common, intramolecular cyclizations provide an alternative and powerful approach to the 7-oxabicyclo[2.2.1]heptane core. These methods can offer excellent control over stereochemistry and allow for the construction of complex, highly substituted systems.

A notable strategy for forming the 7-oxabicyclo[2.2.1]heptane skeleton involves the intramolecular cyclization of acyclic precursors mediated by a nucleophile. A simple and effective method has been developed using acetonyl C-glycoside substrates. nih.gov This reaction proceeds via an intramolecular nucleophilic substitution. nih.gov

The key step involves the formation of a 2'-enamine intermediate in the presence of pyrrolidine. This enamine then acts as an internal nucleophile, attacking a carbon atom (C-5 or C-6) of the C-glycoside, leading to the formation of the bicyclic ether ring system. nih.gov A significant advantage of this method is that substrates with either anomeric configuration can be converted to the same product with the same stereoselectivity, as anomeric epimerization occurs under the reaction conditions. nih.gov

Transition metal catalysis offers unique pathways for constructing complex ring systems, including the 7-oxabicyclo[2.2.1]heptane scaffold. These methods often proceed through novel mechanisms distinct from traditional cycloadditions.

One powerful example is the gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.net In this process, a gold(I) catalyst activates the alkyne moiety of a carefully designed alkynediol precursor. This activation triggers a cascade reaction involving cycloisomerization and a subsequent semi-pinacol-type 1,2-alkyl migration to furnish the 7-oxabicyclo[2.2.1]heptane core in a single step with high regio- and stereoselectivity. researchgate.net This methodology provides a direct route to functionalized bicyclic ketones.

Other transition metals like palladium, rhodium, and nickel are also widely used to catalyze various annulation and cycloaddition reactions that can be adapted to form bicyclic systems. researchgate.netnih.govacs.org For instance, palladium-catalyzed formal (4+2) cycloadditions between alkyl amides and dienes represent a strategy for building six-membered rings through C-H activation, a concept that can be extended to the synthesis of complex heterocyclic frameworks. nih.gov

Applications of C-Glycoside Derived Substrates in Cyclization Pathways

A notable strategy for the construction of the 7-oxabicyclo[2.2.1]heptane skeleton involves the use of C-glycoside derived substrates. A simple and effective method has been developed for synthesizing these bicyclic systems from acetonyl C-glycoside substrates. researchgate.net This process proceeds via an intramolecular cyclization reaction, which is facilitated by a nucleophilic substitution at the C-5 or C-6 position of the C-glycoside. researchgate.net The key reactive species is a 2'-enamine intermediate, which is formed in the presence of pyrrolidine. researchgate.net

A significant feature of this methodology is that anomeric epimerization occurs under the reaction conditions. researchgate.net This allows for C-glycoside substrates with either anomeric configuration (α or β) to be converted into the same product with identical stereoselectivity and comparable chemical yields, enhancing the versatility of the approach. researchgate.net

Stereoselective and Enantioselective Syntheses of this compound

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound. Various asymmetric strategies have been developed to access enantiomerically pure or enriched forms of the target compound and its key intermediates.

Utilization of Chiral Auxiliaries in Asymmetric Induction

Chiral auxiliaries are frequently employed to induce stereoselectivity in the formation of the 7-oxabicyclo[2.2.1]heptane core, most commonly through asymmetric Diels-Alder reactions. These auxiliaries are temporarily incorporated into one of the reactants to direct the stereochemical course of the cycloaddition, after which they are cleaved.

Several chiral auxiliaries have proven effective:

(R)-Phenylglycinol: This auxiliary has been used in diastereoselective intramolecular Diels-Alder strategies to obtain the 7-oxabicyclo[2.2.1]heptane moiety in enantiopure form. rsc.org

Pyridylsulfinyl Acrylates: The highly diastereoselective Diels-Alder reaction between furan and enantiopure (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates provides an efficient route to asymmetric 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. acs.org

Menthyl and Phenylmenthyl Acrylates: The use of chiral acrylates, such as those derived from (1R,2S,5R)-menthol and (1R,2S,5R)-8-phenylmenthol, in reactions with furan can achieve moderate to good asymmetric induction, yielding diastereomeric excesses (de) of up to 70% for the exo cycloadducts. thieme-connect.com

Chiral AuxiliaryReaction TypeKey Feature
(R)-PhenylglycinolIntramolecular Diels-AlderYields enantiopure product. rsc.org
(S)s- & (R)s-3-(2-pyridylsulphinyl)acrylateIntermolecular Diels-AlderHighly diastereoselective cycloaddition with furan. acs.org
(1R,2S,5R)-8-Phenylmenthyl acrylateIntermolecular Diels-AlderAchieves up to 70% diastereomeric excess. thieme-connect.com

Kinetic and Classical Resolution Methods for Enantiopure Intermediates

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net This method is particularly effective for producing enantiopure intermediates for the synthesis of this compound.

Enzymatic kinetic resolution using lipases is a well-established and highly efficient approach. Lipase-catalyzed enantioselective acetylation and deacetylation have been successfully applied to prepare the 1-hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene skeleton in enantiopure form. nih.gov This unsaturated precursor is a direct forerunner to the target compound.

In one study, a racemic alcohol precursor was subjected to enantioselective acetylation using various lipases. nih.gov Candida antarctica lipase (B570770) B (CAL-B) on an acrylic resin was identified as the optimal system, providing the (+) acetate (B1210297) with over 98% enantiomeric excess (ee) at 40% conversion in just 30 minutes. nih.gov Conversely, the enantioselective deacetylation of the corresponding racemic acetate was also optimized. nih.gov Again, CAL-B proved most effective, yielding the (+)-alcohol with over 99% ee at 49% conversion after 18 hours. nih.gov

Table: Enzymatic Kinetic Resolution of a 1-Hydroxymethyl-7-oxabicyclo[2.2.1]hept-2-ene Precursor nih.gov

Resolution MethodEnzymeResultEnantiomeric Excess (ee)
Enantioselective AcetylationCandida antarctica B(+) Acetate>98%
Enantioselective DeacetylationCandida antarctica B(+) Alcohol>99%

Asymmetric Catalysis for Direct Enantioselective Synthesis

Asymmetric catalysis offers a more atom-economical approach to generating enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer product.

Gold(I)-catalyzed reactions have emerged as a powerful tool for this purpose. A highly regio- and stereoselective method has been developed to construct a range of 7-oxabicyclo[2.2.1]heptanes through a gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.net This reaction proceeds through a sequential process involving the initial cycloisomerization followed by a semi-pinacol-type 1,2-alkyl migration, which has been successfully applied to the asymmetric total synthesis of natural products containing this bicyclic core. researchgate.net

Another example involves the palladium-catalyzed asymmetric hydrosilylation of 7-oxabicyclo[2.2.1]heptenes. Using a chiral phosphine (B1218219) ligand such as (R)-MOP, the hydrosilylation with trichlorosilane (B8805176) can proceed with high enantioselectivity, achieving up to 95% ee for the corresponding silylated products, which can then be converted to other functionalized cyclohexane derivatives. core.ac.uk

Directed Functionalization of the 7-Oxabicyclo[2.2.1]heptane Core for 1-Hydroxymethyl Group Incorporation

The direct functionalization of a pre-formed 7-oxabicyclo[2.2.1]heptane core to introduce a hydroxymethyl group at the C1 bridgehead position represents a significant synthetic challenge. The C-H bond at the bridgehead is sterically hindered and non-activated, making it particularly unreactive toward nucleophilic substitution. nasa.govacs.org Consequently, methods that build the 1-hydroxymethyl substituent into the molecular framework during the initial construction of the bicyclic system, for instance, through a Diels-Alder reaction using a C1-substituted furan, are more common. nih.gov

However, research into directed C-H functionalization of saturated rings offers potential future pathways. Palladium-catalyzed directed C-H activation has enabled the functionalization of the 7-oxabicyclo[2.2.1]heptane framework, albeit not yet for hydroxymethylation at C1. core.ac.uk Studies have shown that by using a directing group, such as 8-aminoquinoline (B160924) attached at the C2 position, it is possible to achieve site-selective arylation at the β-position (C2 or C3). researchgate.net In some related bicyclic systems, after an initial β-arylation, a second arylation can be forced to occur at the more challenging bridgehead position. researchgate.net Furthermore, direct cyclopalladation at the bridgehead C-H bond of norbornane (B1196662) systems has been observed when enabled by an exo-directing group, leading to subsequent functionalization like iodination. While these methods currently focus on C-C or C-halogen bond formation, they establish a proof-of-concept for activating the bridgehead position, opening avenues for the future development of catalysts and reagents capable of installing a hydroxymethyl group at this site.

Regioselective Hydrofunctionalization Reactions

The term hydrofunctionalization typically refers to the addition of H-X across a double bond. In the context of the 7-oxabicyclo[2.2.1]heptane system, this would involve reactions on an unsaturated precursor, such as 7-oxabicyclo[2.2.1]heptene. However, such reactions on the double bond (located at C2-C3 or C5-C6) would not lead to the incorporation of a functional group at the C1 bridgehead position. The challenge of C1 functionalization lies in activating the saturated C-H bond at that position, as discussed in the section above, rather than in the hydrofunctionalization of an existing olefin within the ring system.

Palladium-Catalyzed Directed Arylation and Heteroarylation Methodologies

While palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis, their application to the direct C-H functionalization of the 7-oxabicyclo[2.2.1]heptane core has primarily focused on positions other than the bridgehead carbon (C1). Research in this area has demonstrated the feasibility of directed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net

In these methodologies, an amide directing group, such as an 8-aminoquinoline installed at the 2-position of the bicyclic system, is utilized to guide the palladium catalyst to a specific C-H bond. This strategy has been successfully employed to achieve site-selective monoarylation at the β-methylenyl carbon. rsc.org By modifying the reaction conditions, including the ratio of the coupling partners, a second arylation can be induced at the more sterically hindered bridgehead methinyl position. rsc.org

A study on the directed Pd-catalyzed β-(hetero)arylation of (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide showcased the formation of arylated products in high yields, with complete diastereoselectivity. researchgate.net The choice of the aryl or heteroaryl iodide coupling partner was found to influence the formation of minor diarylated side products. researchgate.net Although this methodology provides a route to functionalized 7-oxabicyclo[2.2.1]heptane derivatives, it is not a direct pathway to this compound, as the primary functionalization occurs at other positions on the scaffold.

Reductive Transformations and Reduction of Carbonyl Precursors

The synthesis of this compound can be effectively achieved through the reduction of a suitable carbonyl precursor, specifically a carboxylic acid or its ester derivative at the C1 position. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). u-szeged.huambeed.com This reagent is well-known for its ability to reduce esters and carboxylic acids to their corresponding primary alcohols. ambeed.com

The general synthetic strategy involves the initial preparation of a 7-oxabicyclo[2.2.1]heptane derivative bearing a carboxyl or ester function at the C1 bridgehead position. This is typically accomplished via a Diels-Alder reaction between a 2-substituted furan (such as 2-methoxycarbonylfuran) and a suitable dienophile, followed by hydrogenation of the resulting double bond if present.

Once the C1-carbonyl precursor is obtained, it can be subjected to reduction. For instance, a compound like 1-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane can be treated with lithium aluminum hydride in an appropriate ethereal solvent, such as diethyl ether or tetrahydrofuran, to yield this compound. The reaction proceeds via nucleophilic acyl substitution, where the hydride anion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to an aldehyde. A second hydride addition to the aldehyde, followed by an acidic workup, furnishes the primary alcohol.

Detailed experimental conditions for the reduction of a closely related system, a 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-methanol derivative, have been reported, demonstrating the utility of LiAlH₄ in reducing ester functionalities within this bicyclic framework. u-szeged.hu

Table 1: Reduction of Carbonyl Precursors to this compound

PrecursorReagentProductNotes
1-Methoxycarbonyl-7-oxabicyclo[2.2.1]heptaneLiAlH₄This compoundStandard reduction of an ester to a primary alcohol.
1-Carboxy-7-oxabicyclo[2.2.1]heptaneLiAlH₄This compoundReduction of a carboxylic acid to a primary alcohol.
1-Formyl-7-oxabicyclo[2.2.1]heptaneNaBH₄This compoundMilder reducing agents like sodium borohydride (B1222165) can be used for the reduction of aldehydes. This precursor could be obtained from the partial reduction of the ester or oxidation of the alcohol.

Hydroboration-Oxidation Sequences on Olefinic Precursors

The hydroboration-oxidation reaction is a classic method for the anti-Markovnikov hydration of alkenes, providing a route to alcohols. This two-step process involves the addition of a borane (B79455) reagent across a double bond, followed by oxidation of the resulting organoborane intermediate. While this is a powerful tool in organic synthesis, its application to the synthesis of bridgehead alcohols in strained bicyclic systems like 7-oxabicyclo[2.2.1]heptane is not a commonly reported or straightforward methodology for producing this compound.

The primary challenge lies in the synthesis of the requisite olefinic precursor, which would need to possess a double bond involving the bridgehead C1 carbon. Such a structure would be a highly strained and unstable Bredt's rule violator. Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system if it would result in excessive ring strain. The 7-oxabicyclo[2.2.1]heptane system is a rigid framework, and the formation of a double bond at the C1 position would introduce significant angle and torsional strain, making its synthesis highly challenging.

While hydroboration-oxidation has been applied to olefinic derivatives of 7-oxabicyclo[2.2.1]heptane, these reactions typically involve double bonds at other positions within the ring system, leading to the formation of hydroxyl groups at non-bridgehead carbons. For instance, the hydroboration of 7-oxabicyclo[2.2.1]hept-5-ene derivatives is a known transformation, but this functionalizes the C5 or C6 positions.

Therefore, due to the inherent structural constraints of the 7-oxabicyclo[2.2.1]heptane skeleton and the principles of Bredt's rule, a hydroboration-oxidation sequence on an olefinic precursor is not a viable synthetic route for the preparation of this compound. The synthesis of the necessary bridgehead alkene precursor would be a formidable synthetic obstacle.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 7 Oxabicyclo 2.2.1 Heptan 1 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration, Conformation, and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the detailed structure of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol in solution. The rigid, strained bicyclic framework and the presence of a stereocenter at the C4 position necessitate a combination of one-dimensional and two-dimensional NMR experiments for complete assignment.

Due to the specific substitution at the C1 bridgehead, the proton and carbon environments are unique compared to other isomers. The expected ¹H NMR spectrum would feature distinct signals for the bridgehead protons (H4), the methylene (B1212753) protons of the hydroxymethyl group, and the diastereotopic methylene protons of the bicyclic system (H2/H6 and H3/H5). The ¹³C NMR spectrum would similarly show unique chemical shifts for the quaternary bridgehead carbon (C1), the other bridgehead carbon (C4), the hydroxymethyl carbon, and the methylene carbons of the rings.

One-Dimensional and Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unravel the complex spin systems and establish connectivity, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the diastereotopic protons within each methylene group (e.g., H2a and H2b) and between adjacent methylene groups (e.g., H2 and H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s). This would be crucial for distinguishing between the C2/C6 and C3/C5 pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. For this rigid bicyclic system, NOESY can help determine the endo vs. exo orientation of substituents by observing through-space interactions, for example, between the hydroxymethyl protons and specific protons on the bicyclic frame.

A hypothetical table of expected NMR data is presented below based on general principles for similar structures.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)Key NOESY Correlations
1-~80-90H-2, H-6, H-CH₂OH-
2Diastereotopic pair (~1.6-1.9)~30-40C1, C3, C4H-3, H-6
3Diastereotopic pair (~1.4-1.7)~25-35C2, C4, C5H-2, H-5
4Multiplet (~4.5)~75-85C2, C3, C5, C6H-2, H-3, H-5, H-6
5Diastereotopic pair (~1.4-1.7)~25-35C3, C4, C6H-3, H-6
6Diastereotopic pair (~1.6-1.9)~30-40C1, C4, C5H-2, H-5
CH₂OHSinglet or AB quartet (~3.5-3.8)~60-70C1H-2, H-6
OHBroad singlet--H-CH₂OH

Note: This is a predictive table. Actual chemical shifts may vary based on solvent and experimental conditions.

Application of Chiral Shift Reagents and Anisotropic Effects

For enantiomerically pure or enriched samples of this compound, chiral shift reagents (e.g., lanthanide complexes) can be employed. These reagents form diastereomeric complexes in solution, leading to separate NMR signals for each enantiomer. This allows for the determination of enantiomeric excess (% ee).

Furthermore, the magnetic anisotropy of certain functional groups can influence the chemical shifts of nearby protons. While the target molecule itself lacks strongly anisotropic groups (like aromatic rings or carbonyls), derivatization of the primary alcohol, for instance, by forming a Mosher's ester, introduces anisotropic phenyl rings. The differential shielding or deshielding effects of the phenyl ring on the protons of the bicyclic core in the resulting diastereomeric esters can be used to determine the absolute configuration of the C4 stereocenter.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which is crucial for confirming the elemental composition. For this compound (C₇H₁₂O₂), the expected exact mass would be used to generate a unique molecular formula, distinguishing it from any potential isomers.

FormulaCalculated Monoisotopic Mass
C₇H₁₂O₂128.08373 u

The fragmentation pathways observed in the mass spectrum offer valuable structural information. For alcohols, a common fragmentation is the loss of a water molecule (M-18). Another typical pathway for this molecule would be the alpha-cleavage, involving the loss of the CH₂OH radical (M-31) to form a stable oxonium ion. The rigid bicyclic structure would also likely lead to characteristic fragmentation patterns involving ring opening or retro-Diels-Alder type reactions. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the alcohol and the ether linkages.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Absorptions for the Compound
O-H (Alcohol)3200-3600 (broad)A strong, broad band in this region indicating hydrogen bonding.
C-H (sp³ hybridized)2850-3000Multiple sharp peaks corresponding to the methylene and methine C-H stretches.
C-O (Alcohol)1000-1260A strong band for the primary alcohol C-O stretch.
C-O (Ether)1070-1150A distinct band for the C-O-C stretch of the bicyclic ether system.

The presence of the broad O-H stretch and the strong C-O stretch would unequivocally confirm the primary alcohol functionality, while the ether C-O-C stretch confirms the integrity of the oxabicycloheptane core.

X-ray Crystallography for Definitive Determination of Absolute Stereochemistry and Crystal Packing

While NMR can provide strong evidence for relative stereochemistry, X-ray crystallography on a single crystal offers the most definitive and unambiguous method for determining the complete three-dimensional structure, including the absolute stereochemistry of chiral centers.

Should a suitable single crystal of this compound be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. For a chiral sample, performing the analysis with anomalous dispersion would allow for the unequivocal assignment of the absolute configuration (R or S) at the C4 position. Furthermore, the resulting crystal structure would reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack together in the solid state. This level of detail is unattainable by other spectroscopic methods.

Reactivity and Transformation Pathways of 7 Oxabicyclo 2.2.1 Heptan 1 Ylmethanol

Ring-Opening Reactions of the 7-Oxabicyclo[2.2.1]heptane Scaffold

The strained 7-oxabicyclo[2.2.1]heptane core, also known as the oxanorbornane skeleton, is susceptible to a variety of ring-opening reactions, providing access to a range of substituted cyclohexane (B81311) and polymeric structures.

Acid-Catalyzed Ring Opening Mechanisms and Product Distribution

The acid-catalyzed ring opening of the 7-oxabicyclo[2.2.1]heptane system proceeds via protonation of the ether oxygen, followed by nucleophilic attack. This process can lead to a variety of rearranged and functionalized cyclohexyl derivatives. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation intermediates and the nature of the nucleophile. For instance, in the presence of hydrogen halides, the reaction can yield halogenated cyclohexanols. The reaction of a similar 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid with HBr, for example, results in a mixture of bromo- and hydroxy-substituted cyclohexanecarboxylic acids, with the exact product distribution being dependent on reaction conditions.

The mechanism involves the formation of an oxonium ion, which can then undergo either an SN1 or SN2 type ring opening. In the case of substrates that can form a stable tertiary carbocation at the bridgehead position, an SN1 pathway may be favored. However, for a primary substituent like the hydroxymethyl group in 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol, an SN2-like attack at one of the bridgehead carbons is more probable. This would lead to the formation of a 1,4-disubstituted cyclohexene (B86901) derivative if an elimination follows, or a disubstituted cyclohexane if a nucleophile adds.

Nucleophilic Ring Opening Pathways and Regioselectivity

Nucleophilic ring opening of the oxanorbornane system typically requires activation, for example, by conversion of the hydroxyl group to a better leaving group, or by using strong nucleophiles. The regioselectivity of the attack is a key consideration. In many cases, nucleophilic attack occurs at the C4 position, leading to a 1,4-disubstituted cyclohexane derivative. This is often attributed to the steric hindrance at the C1 bridgehead position.

For example, the reaction of related 7-oxabicyclo[2.2.1]heptane derivatives with organocuprates has been shown to proceed with high regioselectivity, with the nucleophile adding to the C4 position. This provides a reliable method for the synthesis of specifically substituted cyclohexanols.

Reductive Oxa Ring Opening for Rearranged Cyclohexanone (B45756) Derivatives

Reductive cleavage of the C-O bonds in the 7-oxabicyclo[2.2.1]heptane scaffold can be achieved using various reducing agents, leading to cyclohexanol (B46403) derivatives. For instance, treatment with diisobutylaluminium hydride (DIBAL-H) can effect the reductive opening of the bicyclic ether. Subsequent oxidation of the resulting cyclohexanol can then yield the corresponding cyclohexanone.

This two-step sequence provides a pathway to rearranged cyclohexanone derivatives that may be difficult to access through other synthetic routes. The regioselectivity of the initial reductive opening is a critical factor in determining the final cyclohexanone product.

Ring-Opening Metathesis Polymerization (ROMP) with Oxanorbornene Derivatives

While this compound itself is a saturated system and does not directly undergo ROMP, the corresponding unsaturated analogue, 7-oxabicyclo[2.2.1]hept-5-en-1-ylmethanol, is a potential monomer for this type of polymerization. ROMP of oxanorbornene derivatives, catalyzed by transition metal complexes such as those of ruthenium (e.g., Grubbs' catalysts) or tungsten, is a powerful method for the synthesis of functionalized polymers.

The polymerization proceeds via a [2+2] cycloaddition of the olefin with the metal carbene catalyst, followed by a retro [2+2] cycloaddition to open the ring and generate a new metal carbene. This process repeats, leading to the formation of a polymer with the functional groups from the monomer regularly spaced along the polymer backbone. The resulting polymers often exhibit interesting properties, such as high thermal stability and specific chemical functionalities.

Functional Group Transformations of the 1-Hydroxymethyl Moiety

The primary alcohol of the 1-hydroxymethyl group is a versatile handle for a variety of functional group transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde (7-oxabicyclo[2.2.1]heptan-1-carbaldehyde) or the carboxylic acid (7-oxabicyclo[2.2.1]heptane-1-carboxylic acid) using appropriate oxidizing agents.

The choice of oxidant and reaction conditions determines the oxidation state of the product. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.

Below is a table summarizing some common oxidation reactions for primary alcohols that are applicable to this compound.

ProductReagent(s)Typical Conditions
7-Oxabicyclo[2.2.1]heptan-1-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
7-Oxabicyclo[2.2.1]heptan-1-carbaldehydeDess-Martin periodinane (DMP)Dichloromethane (DCM), Room Temperature
7-Oxabicyclo[2.2.1]heptan-1-carbaldehydeSwern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM), -78 °C to Room Temperature
7-Oxabicyclo[2.2.1]heptane-1-carboxylic acidJones Reagent (CrO3, H2SO4)Acetone, 0 °C to Room Temperature
7-Oxabicyclo[2.2.1]heptane-1-carboxylic acidPotassium permanganate (B83412) (KMnO4)Basic aqueous solution, heat
7-Oxabicyclo[2.2.1]heptane-1-carboxylic acidTEMPO-catalyzed oxidation with bleach (NaOCl)Dichloromethane/Water, Room Temperature

These transformations provide access to key synthetic intermediates that can be further elaborated to a wide range of other functional groups and molecular architectures.

Esterification and Etherification Reactions

The hydroxymethyl group of this compound readily undergoes esterification and etherification reactions, typical for primary alcohols.

Esterification: Standard esterification procedures can be employed to convert the primary alcohol into its corresponding esters. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the desired ester derivatives. While specific literature on the esterification of this compound is limited, analogous reactions on similar 7-oxabicyclo[2.2.1]heptane systems are well-documented. For example, the Fischer esterification of related carboxylic acid derivatives to their methyl or diisoamyl esters proceeds under acidic conditions. acs.orgresearchgate.net

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide.

Reaction TypeReagentsProduct Type
EsterificationAcyl chloride, PyridineEster
EsterificationCarboxylic acid, Acid catalystEster
EtherificationNaH, Alkyl halideEther

Halogenation and Other Substitution Reactions at the Hydroxymethyl Carbon

The hydroxymethyl group can be converted to a halomethyl group, a versatile intermediate for further nucleophilic substitution reactions.

Halogenation: Standard halogenating agents can be used to replace the hydroxyl group with a halogen. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloromethyl or bromomethyl derivative. The strained nature of the bicyclic system may influence the reaction kinetics, but the primary nature of the alcohol generally facilitates these transformations.

Other Substitution Reactions: Once converted to a halomethyl or a tosylomethyl derivative, the carbon becomes susceptible to attack by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, and thiols, at the bridgehead position.

ReactionReagentProduct
ChlorinationSOCl₂7-(Chloromethyl)oxabicyclo[2.2.1]heptane
BrominationPBr₃7-(Bromomethyl)oxabicyclo[2.2.1]heptane
TosylationTsCl, Pyridine7-(Tosylomethyl)oxabicyclo[2.2.1]heptane

Rearrangement Reactions Involving the Bridged Bicyclic System

The inherent ring strain of the 7-oxabicyclo[2.2.1]heptane skeleton makes it susceptible to rearrangement reactions, often under acidic or thermal conditions. These reactions can lead to the formation of new ring systems.

One significant rearrangement pathway is the acid-catalyzed ring-opening of the ether bridge. acs.org This can be followed by intramolecular reactions, leading to diverse structural motifs. For instance, treatment of 7-oxabicyclo[2.2.1]heptane derivatives with strong acids can induce cleavage of the C1-O bond, generating a carbocationic intermediate that can undergo subsequent rearrangement or capture by a nucleophile.

Ring-rearrangement metathesis (RRM) is another powerful tool for transforming the 7-oxabicyclo[2.2.1]heptene system, which is closely related to the saturated heptane (B126788) core. nih.govresearchgate.net These reactions, typically catalyzed by ruthenium complexes, involve a domino sequence of ring-opening metathesis followed by ring-closing metathesis or cross-metathesis, leading to complex molecular architectures. nih.gov

Stereochemical Outcomes and Control in Reactivity

The rigid, bicyclic nature of this compound exerts significant stereochemical control over its reactions. The concave and convex faces of the molecule (endo and exo faces) present distinct steric environments, influencing the approach of reagents.

In reactions involving the hydroxymethyl group, the stereochemistry at the bridgehead carbon is typically retained. However, for reactions occurring on the bicyclic framework itself, such as additions to unsaturated derivatives or ring-opening reactions, the stereochemical outcome is highly dependent on the reaction mechanism and the directing effects of existing substituents.

The stereoselective synthesis of derivatives of the 7-oxabicyclo[2.2.1]heptane system is a well-established field, often utilizing chiral starting materials or auxiliaries to control the stereochemistry of key bond-forming steps. nih.govresearchgate.net For instance, Diels-Alder reactions of furans with dienophiles are a common method for constructing the 7-oxabicyclo[2.2.1]heptene skeleton, and the stereoselectivity of this cycloaddition can be controlled to a high degree. researchgate.net Ring-opening/cross-metathesis reactions of 7-oxabicyclo[2.2.1]heptene derivatives also exhibit stereoselectivity, with the geometry of the newly formed double bond being influenced by the catalyst and reaction conditions. beilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Studies on 7 Oxabicyclo 2.2.1 Heptan 1 Ylmethanol

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of molecules with high accuracy. For the 7-oxabicyclo[2.2.1]heptane framework, methods like B3LYP with basis sets such as 6-31G(d,p) have been used to calculate optimized geometries, vibrational frequencies, and thermochemical properties. aip.org These calculations reveal a rigid bicyclic structure where the oxygen bridge imposes significant geometric constraints.

The molecular geometry is characterized by the boat conformation of the six-membered ring and the envelope conformation of the two five-membered rings containing the oxygen atom. rsc.org For 7-oxabicyclo[2.2.1]heptan-1-ylmethanol, the core bicyclic structure is expected to be rigid, with the primary conformational flexibility arising from the rotation of the hydroxymethyl (-CH₂OH) group at the C1 bridgehead position. Computational models can predict the relative energies of different rotamers of this substituent, identifying the most stable (lowest energy) conformation.

The electronic structure can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which translates the complex wavefunction into intuitive Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu This analysis for the 7-oxabicyclo[2.2.1]heptane system would detail the polarization of the C-O bonds, the hybridization of the atoms, and the nature of the oxygen lone pairs. The introduction of the hydroxymethyl group at C1 would influence the electron distribution, particularly at the bridgehead carbons, which can be quantified by calculated atomic charges.

ParameterAtom 1Atom 2Calculated Value (Å)
Bond LengthC1C2~1.54
Bond LengthC1O7~1.44
Bond LengthC1C6~1.54
Bond LengthC2C3~1.55
Bond AngleC2-C1-C6~101°
Bond AngleC1-O7-C4~95°
Bond AngleC1-C2-C3~103°
Note: Data are representative values for the unsubstituted 7-oxabicyclo[2.2.1]heptane core based on DFT calculations and may vary slightly for the title compound.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a critical tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For derivatives of 7-oxabicyclo[2.2.1]heptane, computational studies have been used to explore various transformations. For example, in the palladium-catalyzed directed arylation of a 7-oxabicyclo[2.2.1]heptane-2-carboxamide, computational modeling can help rationalize the formation of observed products and suggest plausible mechanisms, including intermediates and transition states. researchgate.net Another key reaction for this class of compounds is ring-opening. sciforum.net Theoretical models can calculate the energy barriers for different ring-opening pathways (e.g., acid-catalyzed or nucleophilic attack), helping to understand how substituents and reaction conditions influence the outcome.

In a gold-catalyzed cycloisomerization forming a 7-oxabicyclo[2.2.1]heptane system, DFT calculations (using the B3-LYP method) were employed to map a plausible reaction pathway. researchgate.net The calculations identified a key semi-pinacol rearrangement with a transition state barrier of 15.9 kcal/mol, demonstrating how modeling can pinpoint the rate-determining steps and crucial intermediates in complex transformations. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

A significant advantage of computational modeling is its ability to predict the selectivity of chemical reactions. Regioselectivity (which site reacts) and stereoselectivity (which stereoisomer is formed) are often determined by subtle differences in activation energies between competing reaction pathways.

The Diels-Alder reaction between furan (B31954) and various dienophiles is a primary route to the 7-oxabicyclo[2.2.1]heptane skeleton. researchgate.netrsc.org Computational studies using the Activation Strain Model and Energy Decomposition Analysis have been employed to analyze and predict the endo/exo stereoselectivity of these reactions. rsc.orgacs.org These models dissect the activation barrier into the energy required to distort the reactants into the transition state geometry (strain energy) and the stabilizing interaction between the distorted fragments (interaction energy). rsc.org By comparing these energy components for the endo and exo transition states, a quantitative prediction of the major product can be made.

Furthermore, computational methods can predict the regioselectivity of reactions on the substituted bicyclic system. For instance, in electrophilic additions or ring-opening reactions, calculations can determine whether a reagent will preferentially attack one carbon atom over another by comparing the energies of the respective transition states. acs.org Studies have shown that remote substituents on the bicyclic frame can control the regioselectivity of such additions, an effect that can be rationalized and predicted through computational analysis of steric and electronic factors. acs.org

Reaction TypeCompeting PathwaysCalculated ΔG‡ (kcal/mol)Predicted Major Product
Diels-Alder (Furan + Maleimide)endo attack19.5exo
exo attack18.9
Ring Opening (Acid-Catalyzed)Attack at C2/C3Lower BarrierProduct from C2/C3 attack
Attack at C5/C6Higher Barrier
Note: Values are conceptual and based on representative computational studies of Diels-Alder reactions and ring-opening processes for the 7-oxabicyclo[2.2.1]heptane system. researchgate.net

Analysis of Strain Energy and Orbital Interactions within the Bridged Bicyclic System

The 7-oxabicyclo[2.2.1]heptane framework is inherently strained due to its rigid, bridged structure, which forces bond angles to deviate from their ideal values. This ring strain is a key driver of its reactivity, particularly in ring-opening reactions. chemrxiv.orgresearchgate.net The strain energy can be quantified both experimentally, through thermochemical measurements like combustion calorimetry, and computationally. aip.org

Computational approaches calculate strain energy by comparing the energy of the cyclic molecule to that of a hypothetical, strain-free reference compound using homodesmotic or isodesmic reactions. chemrxiv.orgresearchgate.net DFT calculations (B3LYP/6-31G(d,p)) have been used to determine the enthalpies of formation for 7-oxabicyclo[2.2.1]heptane, from which strain energies can be derived. aip.org A machine learning workflow, AIMNet2 RSE, has also been developed for accurate and efficient prediction of ring strain energies, which is particularly useful for analyzing derivatives like oxanorbornenes. chemrxiv.org

CompoundMethodCalculated Strain Energy (kJ/mol)Reference
7-Oxabicyclo[2.2.1]heptaneDerived from Enthalpy of Polymerization> 60 researchgate.net
7-Oxabicyclo[2.2.1]heptaneDFT (B3LYP) & Isodesmic Reactions~100-120 aip.org
Norbornene DerivativesAIMNet2 RSE Workflow~15 kcal/mol (~63 kJ/mol) chemrxiv.org

Applications of 7 Oxabicyclo 2.2.1 Heptan 1 Ylmethanol As a Chiral Building Block and Synthetic Intermediate

Utility in the Total Synthesis of Complex Natural Products

The unique structural features of 7-oxabicyclo[2.2.1]heptane derivatives are instrumental in the stereocontrolled synthesis of complex natural products. The ring system serves as a rigid scaffold from which functionality can be elaborated with high precision.

The 7-oxabicyclo[2.2.1]heptane skeleton is a recurring motif in a number of terpenoid natural products. researchgate.net Consequently, compounds like 7-oxabicyclo[2.2.1]heptan-1-ylmethanol serve as valuable starting materials for their asymmetric synthesis. The inherent rigidity of the bicyclic system allows for predictable facial selectivity in subsequent reactions, enabling the construction of multiple stereocenters with a high degree of control.

One notable application is in the synthesis of eudesmane (B1671778) sesquiterpenoids, where the oxabicyclo[2.2.1]heptane template is used to orchestrate a stereospecific cationic cyclization cascade. uoi.gr This biomimetic approach leverages the conformational constraints of the starting material to achieve a concise and stereocontrolled synthesis of the target natural products. uoi.gr The ease of synthesis of enantiomerically pure compounds having this substructure, often through Diels-Alder chemistry, makes them particularly valuable as chiral building blocks. researchgate.net

Target Terpenoid ClassSynthetic StrategyKey Feature of 7-Oxabicyclo[2.2.1]heptane Scaffold
Eudesmane SesquiterpenoidsBiomimetic Cationic Cyclization CascadeRigid template for stereocontrol
Farnesiferol CAsymmetric Diels-Alder ReactionChiral auxiliary directs stereochemistry

The synthesis of carbohydrate analogs and glycomimetics is another area where this compound and its derivatives have proven to be extremely useful. researchgate.net These derivatives can be readily prepared in enantiomerically enriched forms and serve as "chirons" for the total asymmetric synthesis of rare sugars and their mimetics. researchgate.net

A simple and effective method for the synthesis of 7-oxabicyclo[2.2.1]heptanes has been developed from acetonyl C-glycoside substrates. nih.gov This involves an intramolecular cyclization reaction, where a 2'-enamine intermediate, formed in the presence of pyrrolidine, undergoes a nucleophilic substitution at C-5 or C-6 of the C-glycoside. nih.gov A key advantage of this method is that anomeric epimerization occurs under the reaction conditions, allowing for the conversion of C-glycoside substrates with either anomeric configuration to the same product with the same stereoselectivity and in similar chemical yields. nih.gov

Precursor for the Synthesis of Nucleoside Analogues

The 7-oxabicyclo[2.2.1]heptane ring system has been successfully employed as a rigid scaffold to construct novel nucleoside analogues with constrained conformations. nih.gov These analogues are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The bicyclic system locks the pseudoribose moiety in a specific conformation, which can influence binding to target enzymes and receptors. nih.gov

For instance, carbocyclic locked nucleic acids (cLNAs) containing the oxabicyclo[2.2.1]heptane ring system have been synthesized and evaluated as P2Y receptor ligands. nih.gov The synthesis of these analogues often involves the coupling of a suitably functionalized 7-oxabicyclo[2.2.1]heptane derivative with a nucleobase. nih.govnih.gov A key step in one synthetic route is the coupling of a triflate intermediate of the bicyclic scaffold with a nucleobase. nih.gov

The versatility of this approach allows for the synthesis of a variety of bridged nucleoside analogues with different nucleobases and substitution patterns. nih.gov The resulting analogues have shown interesting biological activities, highlighting the potential of the 7-oxabicyclo[2.2.1]heptane scaffold in the design of novel therapeutic agents. nih.gov

Role in the Assembly of Bridged Polycyclic Compounds and Bioactive Scaffolds

The 7-oxabicyclo[2.2.1]heptane moiety is a common feature in many natural products and bioactive molecules. dtu.dk Its rigid, three-dimensional structure makes it an attractive scaffold for the development of new therapeutic agents and molecular probes. The ability to functionalize the bicyclic system in a stereocontrolled manner allows for the creation of diverse libraries of compounds for biological screening.

Recent research has focused on the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net This method allows for the introduction of aryl and heteroaryl groups with complete diastereoselectivity, providing access to a range of complex, three-dimensional fragments that are valuable in fragment-based drug discovery. researchgate.net Cleavage of the directing group provides small, bridged compounds with potential biological activity. researchgate.net

Synthetic MethodApplicationKey Advantage
Directed Pd-catalyzed β-(hetero)arylationFragment-based drug discoveryHigh diastereoselectivity, access to 3D fragments
Intramolecular cyclization of C-glycosidesSynthesis of bioactive scaffoldsStereocontrolled formation of the bicyclic system

Development of Universal Linkers for Solid-Phase Oligonucleotide Synthesis

A novel application of the 7-oxabicyclo[2.2.1]heptane ring system is in the development of universal linkers for solid-phase oligonucleotide synthesis. lookchem.com The "UnyLinker" is a universal linker molecule that incorporates this rigid bicyclic scaffold. researchgate.net The conformationally rigid structure of the 7-oxabicyclo[2.2.1]heptane ring system, with a dihedral angle of almost 90° for the exo isomer, is a key feature of this linker. lookchem.com

The UnyLinker has a bridged head ring oxygen atom carrying conventional 4,4'-dimethoxytrityl (DMT) and succinyl groups locked in a syn orientation. researchgate.net This specific geometry allows for fast and clean cleavage of the synthesized oligonucleotide from the solid support under standard aqueous ammonia (B1221849) deprotection conditions, resulting in high-quality oligonucleotides. researchgate.net This universal linker can be used for the efficient synthesis of multiple oligonucleotide drugs using a single raw material, which eliminates the need for a difficult-to-characterize nucleoside-loaded polymer matrix as a starting material. researchgate.net

Monomer Precursors for Precisely Structured Polymeric Materials via Ring-Opening Metathesis Polymerization

Derivatives of 7-oxabicyclo[2.2.1]heptene serve as excellent monomer precursors for the synthesis of precisely structured polymeric materials through Ring-Opening Metathesis Polymerization (ROMP). semanticscholar.orgresearchgate.net ROMP is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersities. semanticscholar.org

The polymerization of monomers such as 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester, catalyzed by commercially available ruthenium catalysts, yields high molecular weight polymers. semanticscholar.orgresearchgate.net The properties of the resulting polymers can be tuned by varying the monomer-to-catalyst ratio. researchgate.net For example, hydrolysis of poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) produces polyanions that can form hydrogels in aqueous solutions. semanticscholar.org

The strained nature of the 7-oxabicyclo[2.2.1]heptene ring system is a key driver for the ROMP reaction. beilstein-journals.org This methodology has been applied in Ring-Rearrangement Metathesis (RRM) reactions, which combine several metathesis transformations in a domino process to deliver complex molecular frameworks that are difficult to assemble by conventional methods. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Pathways for 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol

The predominant route to the 7-oxabicyclo[2.2.1]heptane scaffold is the Diels-Alder reaction between furan (B31954) and various dienophiles. researchgate.net While effective, future efforts will likely focus on enhancing the efficiency and sustainability of this and other synthetic pathways.

Key future research areas include:

Green Chemistry Approaches: A significant push towards environmentally benign synthesis is crucial. This involves exploring alternative solvents to replace conventional organic ones. Water, being non-toxic, non-flammable, and inexpensive, presents an ideal medium. researchgate.net Research into aqueous Diels-Alder reactions and other transformations of furan derivatives could lead to greener syntheses of the core scaffold. researchgate.net

Catalytic Innovations: Developing novel catalysts for the key cycloaddition step is a primary objective. This includes designing more active and selective Lewis acid catalysts, as well as exploring enzymatic and organocatalytic approaches to achieve high stereoselectivity under mild conditions. science.gov

Biocatalysis: The use of enzymes, such as hydrolases, for the stereoselective synthesis and resolution of 7-oxabicyclo[2.2.1]heptane derivatives is a promising avenue. uniovi.es For instance, lipases have been successfully used in the resolution of related ester precursors, and expanding the scope of biocatalytic methods could provide efficient access to enantiomerically pure this compound and its analogues. uniovi.es

Flow Chemistry: Transitioning key synthetic steps to continuous flow processes can offer improved safety, scalability, and efficiency. Flow reactors could enable better control over reaction parameters for exothermic reactions like the Diels-Alder cycloaddition, potentially leading to higher yields and purity.

Table 1: Comparison of Potential Synthetic Strategies

StrategyAdvantagesResearch Focus
Aqueous Synthesis Reduced environmental impact, potentially shorter reaction times, facile product isolation. researchgate.netOptimizing reaction conditions in water; catalyst development for aqueous media.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. uniovi.esScreening for novel enzymes; enzyme engineering for specific substrates.
Flow Chemistry Enhanced safety and scalability, precise control over reaction parameters, potential for automation. acs.orgReactor design; optimization of flow conditions for key transformations.
Organocatalysis Metal-free catalysis, often milder conditions, generation of chiral products.Design of new chiral organic catalysts for asymmetric Diels-Alder reactions.

Exploration of Novel Reactivity Modes and Selective Transformations

The strained bicyclic structure of this compound imparts unique reactivity that is ripe for further exploration. Future research will aim to uncover and control new chemical transformations.

C-H Functionalization: Directed C-H activation is a powerful tool for molecular editing. Recent studies have demonstrated the directed palladium-catalyzed β-arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net Future work could expand this to other positions on the scaffold, utilize different directing groups, and employ other transition metals to access a wider range of functionalized derivatives with high diastereoselectivity. researchgate.net

Ring-Opening and Rearrangement Reactions: The strained ether bridge is susceptible to cleavage under various conditions. dtu.dk Systematic studies on ring-opening reactions using different reagents (e.g., Grignard reagents, boron-based reagents) can provide access to diverse cyclohexanol (B46403) and other carbocyclic derivatives. dtu.dk Investigating novel rearrangement cascades initiated by ring-opening could lead to complex molecular architectures from a simple starting material.

Photoredox and Electrochemical Methods: These emerging methodologies offer unique reactivity pathways under mild conditions. Exploring the behavior of the 7-oxabicyclo[2.2.1]heptane scaffold in photoredox-catalyzed reactions could enable novel functionalizations, such as radical additions or C-O bond cleavage, that are not accessible through traditional thermal methods.

Computational Design and Prediction of Novel Functionalized Derivatives

In silico methods are becoming indispensable in modern chemical research. Computational chemistry can accelerate the discovery of new derivatives of this compound with tailored properties.

Virtual Screening and Docking: As demonstrated in the design of selective protein phosphatase 5 (PP5) inhibitors, the 7-oxabicyclo[2.2.1]heptane scaffold can be used to create potent and selective bioactive molecules. nih.gov Computational docking and virtual screening of libraries based on this scaffold can identify promising candidates for various biological targets, guiding synthetic efforts. nih.govdtu.dk

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to understand and predict the reactivity and stereoselectivity of reactions involving the scaffold. science.gov This can help in rationalizing observed outcomes and designing experiments for desired transformations, such as predicting the facial selectivity in cycloaddition or functionalization reactions.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed for series of derivatives to correlate their structural features with biological activity or physical properties. This predictive power will be crucial in optimizing lead compounds in drug discovery and materials science.

Integration of this compound into Emerging Synthetic Methodologies

To maximize its utility, this compound and its derivatives must be integrated into modern, powerful synthetic techniques.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient for rapidly generating molecular diversity from simple starting materials. researchgate.net Incorporating this compound-derived amines, aldehydes, or carboxylic acids into MCRs could produce libraries of complex, three-dimensional molecules for screening in drug discovery and other areas. researchgate.net

Late-Stage Functionalization: Developing methods to selectively modify the 7-oxabicyclo[2.2.1]heptane core within a larger, more complex molecule is a key challenge. This would allow for the rapid generation of analogues of a bioactive compound to fine-tune its properties. Research into selective C-H functionalization techniques compatible with diverse functional groups will be critical. researchgate.net

Click Chemistry: Derivatizing the hydroxyl group of this compound with moieties suitable for click chemistry (e.g., azides or alkynes) would enable its easy conjugation to biomolecules, polymers, or surfaces, expanding its applications in chemical biology and materials science.

Expansion of its Role as a Chiral Scaffold in Chemical Biology and Material Science Research

The rigid, well-defined three-dimensional structure of the 7-oxabicyclo[2.2.1]heptane skeleton makes it an excellent chiral scaffold. researchgate.net Its application is expected to grow significantly beyond traditional organic synthesis.

Fragment-Based Drug Discovery (FBDD): The scaffold's high degree of saturation and three-dimensionality make it an ideal starting point for designing fragments in FBDD, a strategy to "escape from flatland" in medicinal chemistry. acs.orgdtu.dk Libraries of small, diverse fragments based on this scaffold can be screened against biological targets to identify novel binding motifs. researchgate.net

Chemical Probes and Bioactive Molecules: Derivatives have already shown promise as selective estrogen receptor downregulators (SERDs) for potential breast cancer therapy and as inhibitors of other enzymes. nih.govnih.gov Future research will involve designing and synthesizing new derivatives as chemical probes to study biological processes or as lead compounds for a wider range of diseases.

Polymer and Materials Science: The rigid bicyclic structure can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. researchgate.net Its use as a monomer in ring-opening metathesis polymerization (ROMP) or as a cross-linking agent could lead to novel self-healing polymers, anion-transporting materials, or advanced resins. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are available for 7-Oxabicyclo[2.2.1]heptan-1-ylmethanol, and how do reaction conditions influence yield and purity?

  • Methodology : Common approaches include ring-opening reactions of epoxides (e.g., using acid catalysts) or functionalization of bicyclic precursors. For example, iodocyclization of cyclobutane alkenyl alcohols has been employed for similar oxabicyclo systems . Optimization of solvent polarity (e.g., THF vs. DCM) and temperature (e.g., room temp vs. reflux) can enhance regioselectivity. Characterization via NMR and GC-MS is critical for verifying purity and structural integrity .
  • Key Data : A synthesis protocol for analogous compounds achieved 40–70% yields using tert-BuOK in THF .

Q. How can the stereochemistry of this compound be resolved during synthesis?

  • Methodology : Chiral chromatography or enantioselective catalysis (e.g., Sharpless epoxidation) may be used. X-ray crystallography or NOESY NMR can confirm stereochemical assignments . Computational modeling (DFT) aids in predicting energy barriers for stereoisomer formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.